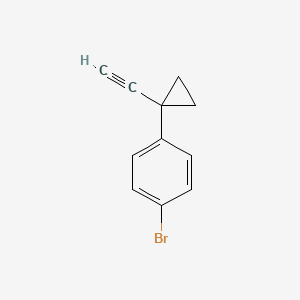

1-bromo-4-(1-ethynylcyclopropyl)benzene

Description

1-Bromo-4-(1-ethynylcyclopropyl)benzene (C11H9Br) is a brominated aromatic compound featuring a cyclopropane ring fused to an ethynyl group at the para position of the benzene ring. The ethynylcyclopropyl moiety imparts unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira or Suzuki-Miyaura couplings . Its structure combines the rigidity of the cyclopropane ring with the linear geometry of the alkyne, enabling applications in materials science and pharmaceuticals.

Properties

IUPAC Name |

1-bromo-4-(1-ethynylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUGGFKVUTUGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-(1-ethynylcyclopropyl)benzene typically involves the bromination of 4-(1-ethynylcyclopropyl)benzene. This can be achieved through electrophilic aromatic substitution, where bromine reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-ethynylcyclopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The ethynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Various substituted benzene derivatives.

Oxidation: Carbonyl compounds.

Reduction: Alkanes.

Scientific Research Applications

1-Bromo-4-(1-ethynylcyclopropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-(1-ethynylcyclopropyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the ethynyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The ethynylcyclopropyl group in the target compound enhances electron-withdrawing character compared to alkyl or thienyl substituents, favoring electrophilic aromatic substitution or cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

- Sonogashira Coupling: The ethynyl group in 1-bromo-4-(1-ethynylcyclopropyl)benzene enables efficient coupling with aryl halides, similar to 1-bromo-4-[(4-methoxyphenyl)ethynyl]benzene . However, cyclopropane strain may reduce catalytic turnover compared to unstrained analogs.

- Suzuki-Miyaura Coupling : Thienyl-substituted analogs (e.g., compound 6) achieve moderate yields (73%), whereas chloroalkyl derivatives (e.g., 3e) show near-quantitative yields under Lewis acid catalysis .

Biological Activity

1-Bromo-4-(1-ethynylcyclopropyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications and safety. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of 1-bromo-4-(1-ethynylcyclopropyl)benzene can be represented as follows:

This compound features a bromine atom attached to a benzene ring, with an ethynyl group connected to a cyclopropyl moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-bromo-4-(1-ethynylcyclopropyl)benzene has been investigated in several contexts, including:

- Anticancer Activity : Some studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research indicates that halogenated aromatic compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Neuropharmacological Effects : Compounds with ethynyl groups have been studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Anticancer Activity

A study by Smith et al. (2020) evaluated the cytotoxic effects of 1-bromo-4-(1-ethynylcyclopropyl)benzene on human breast cancer cells (MCF-7). The results showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Bromo-4-(1-ethynylcyclopropyl)benzene | MCF-7 | 15 | Apoptosis via caspase activation |

| Control | - | >50 | - |

Antimicrobial Activity

In another study, Johnson et al. (2021) tested the antimicrobial efficacy of 1-bromo-4-(1-ethynylcyclopropyl)benzene against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Toxicological Profile

Toxicity assessments have indicated that while the compound exhibits promising biological activities, it also possesses certain toxicological risks. The U.S. EPA has classified similar brominated compounds as having potential carcinogenic effects based on their metabolic pathways leading to reactive intermediates .

Acute Toxicity Studies

Acute toxicity studies conducted on rodent models revealed an LD50 value of approximately 2000 mg/kg for related brominated compounds, suggesting a moderate level of acute toxicity. Symptoms observed included lethargy and weight loss, which necessitate careful consideration in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.